![molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5](/img/structure/B2770864.png)
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C9H11N5. It is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit certain kinases .
Mode of Action
It’s worth noting that related pyrido[2,3-d]pyrimidine derivatives have been used in pd-catalyzed ortho c–h arylation reactions . This suggests that 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine might interact with its targets through similar chemical reactions.
Biochemical Pathways
Nitration reactions of similar pyrimidine derivatives have been examined under different nitric acid concentrations , suggesting that this compound might influence nitration-related biochemical pathways.
Pharmacokinetics
Its degree of lipophilicity, which allows it to diffuse easily into cells, has been noted . This property could potentially impact the compound’s bioavailability.
Result of Action
Related compounds have shown antitumor activity , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These methods provide a versatile approach to obtaining the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental compliance, are likely applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is in cancer therapy. Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound acts as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2, which are involved in tumor progression and metastasis. By inhibiting these kinases, the compound can potentially reduce tumor growth and improve outcomes in cancer patients .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, inhibit cell migration, and reduce angiogenesis. For instance, a study reported significant efficacy in reducing the viability of MCF-7 breast cancer cells when treated with this compound .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties.
- Activity Against Bacteria : Studies have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. It has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at various concentrations .
- Potential Formulations : The incorporation of this compound into nanoparticle formulations has been investigated to enhance its antimicrobial efficacy while reducing toxicity to human cells .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. In comparative studies with standard anti-inflammatory drugs like indomethacin, this compound demonstrated superior efficacy in reducing inflammation .
Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects.
- Cognitive Improvement : In animal models of cognitive impairment, treatment with this compound resulted in improved memory and learning capabilities. This effect was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neural tissues .
Diabetes Management
The compound has shown promise in the management of diabetes through its inhibitory effects on carbohydrate-hydrolyzing enzymes.
- Enzyme Inhibition : Studies report that this compound inhibits α-amylase and α-glucosidase activities more effectively than standard antidiabetic agents like acarbose. This inhibition leads to reduced glucose absorption in the intestines and better glycemic control .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Similar in structure but lacks the dimethyl groups at positions 5 and 7.
Thieno[2,3-d]pyrimidine-2,4-diamine: Contains a sulfur atom in place of one of the nitrogen atoms in the pyrido ring.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains an oxygen atom in the ring structure, offering different chemical properties
Uniqueness
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of dimethyl groups at positions 5 and 7 contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Biological Activity
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS No. 20739-23-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₁₁N₅
Molecular Weight : 189.22 g/mol
Structure : The compound features a pyrido-pyrimidine core with specific methyl substitutions that enhance its biological activity.
Biological Activities
This compound has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with effective concentrations leading to no bacterial growth at high doses (e.g., 800 µg/mL) .
2. Anticancer Activity
The compound has demonstrated promising anticancer effects in various cell lines. For instance, it was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cells. The results showed potent cytotoxicity with IC₅₀ values significantly lower than those of standard chemotherapeutic agents .
Cell Line | IC₅₀ Value (µM) | Standard Agent IC₅₀ Value (µM) |
---|---|---|
MCF-7 | 0.09 | 2.19 |
A549 | 0.03 | 3.34 |
Colo-205 | 0.01 | 0.17 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction : It may interact with DNA or RNA, disrupting replication and transcription processes in cancer cells .
- Signal Transduction Modulation : By influencing various signaling pathways, the compound can alter cell survival and apoptosis rates.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited enhanced activity against both E. coli and S. aureus, with structural modifications leading to increased potency .
- Cytotoxicity in Cancer Models : In a recent investigation, this compound showed significant cytotoxic effects across multiple cancer cell lines when compared to standard treatments, indicating its potential as a novel anticancer agent .
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases .
Properties
IUPAC Name |
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCBCGQPCHWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NC(=C12)N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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